molecular formula C16H21N5OS B5622335 5-[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazole

5-[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazole

Cat. No. B5622335
M. Wt: 331.4 g/mol
InChI Key: WYPIAWZPLQHRNQ-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules characterized by the presence of isoxazole, pyrrolidine, pyrazole, and thiazole moieties. These structures are known for their versatility in organic synthesis and potential biological activities. Research on similar compounds has provided valuable insights into the synthesis, structural characterization, and reactivity of such heterocyclic compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves condensation reactions, cycloadditions, or the utilization of key intermediates like hydrazonoyl halides. For instance, Kaddouri et al. (2020) described the preparation of novel compounds containing pyrazole, thiazole, and pyridine moieties based on condensation reactions (Kaddouri et al., 2020). Similarly, Sutcliffe et al. (2000) discussed the generation of pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles via dehydration and cycloaddition reactions (Sutcliffe et al., 2000).

Molecular Structure Analysis

Structural characterization is crucial for understanding the molecular geometry and electronic properties of these compounds. Techniques such as FTIR, NMR, and X-ray crystallography are commonly employed. For example, the structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine was elucidated using X-ray crystallography, confirming the planarity of the molecule and its constituent rings (Lan et al., 2019).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with electrophiles or nucleophiles, leading to a wide range of chemical transformations. The behavior of pyrrolo[1,2-c]thiazole and pyrazolo[1,5-c]thiazole in cycloaddition reactions reveals their utility in synthesizing complex heterocyclic systems, as discussed by Sutcliffe et al. (2000) (Sutcliffe et al., 2000).

Mechanism of Action

This refers to how the compound interacts with biological systems to produce its effects. For instance, indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

This involves speculating on potential future research directions or applications for the compound. For example, indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

3-[1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-5-propan-2-yl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-9(2)13-8-11(19-22-13)12-6-5-7-21(12)16-17-15-14(23-16)10(3)18-20(15)4/h8-9,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPIAWZPLQHRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1SC(=N2)N3CCCC3C4=NOC(=C4)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazole

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